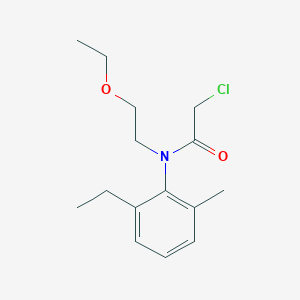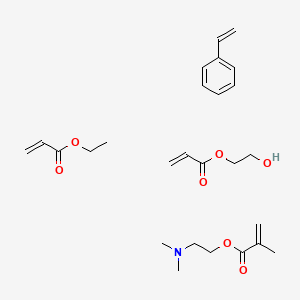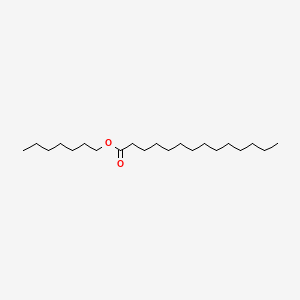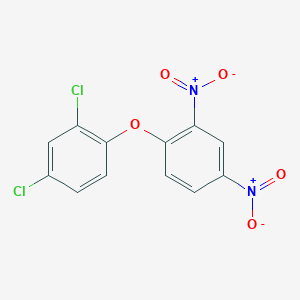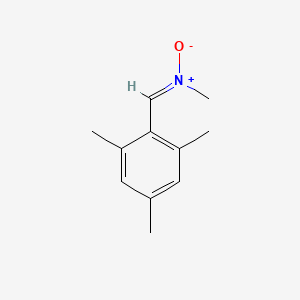
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is an organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.2429 g/mol . This compound is known for its unique structure, which includes a methanamine group bonded to a 2,4,6-trimethylphenyl group through a methylene bridge, with an additional N-oxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide typically involves the reaction of methanamine with 2,4,6-trimethylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the N-oxide functional group. Common oxidizing agents used in this synthesis include hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, cyanides.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide involves its interaction with specific molecular targets. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s methylene group can also undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-: Lacks the N-oxide group.
N-methyl-1-(2,4,6-trimethylphenyl)methanimine: Similar structure but without the N-oxide group.
Uniqueness
Methanamine, N-((2,4,6-trimethylphenyl)methylene)-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in redox reactions and interact with biological targets in ways that similar compounds without the N-oxide group cannot .
Propiedades
Número CAS |
41106-03-0 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-methyl-1-(2,4,6-trimethylphenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(2)11(7-12(4)13)10(3)6-8/h5-7H,1-4H3/b12-7+ |
Clave InChI |
QUPJCNAAUMBYDK-KPKJPENVSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C=[N+](\C)/[O-])C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=[N+](C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



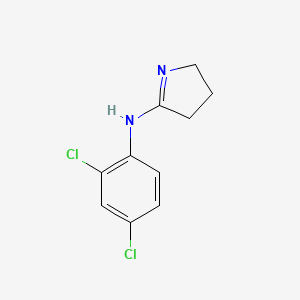
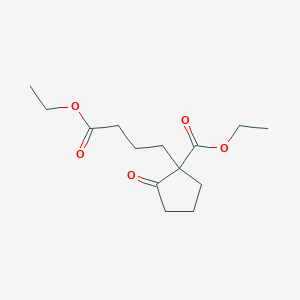

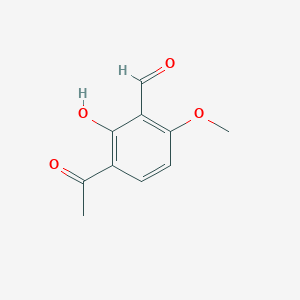
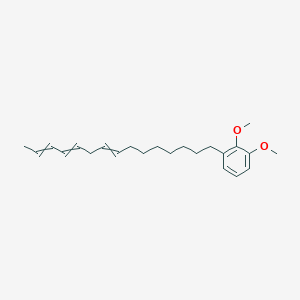
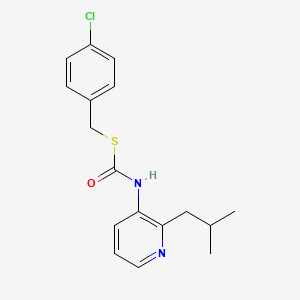

![3-Ethylbicyclo[2.2.2]octan-2-one](/img/structure/B14658468.png)
